molecular formula C22H24BrOP B1614120 (2-Ethoxyethyl)triphenylphosphoniuM broMide CAS No. 25361-69-7

(2-Ethoxyethyl)triphenylphosphoniuM broMide

Cat. No.: B1614120
CAS No.: 25361-69-7
M. Wt: 415.3 g/mol
InChI Key: SXPXVPGJBRZVLW-UHFFFAOYSA-M
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Description

(2-Ethoxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H24BrOP. It is a white crystalline solid that is soluble in organic solvents. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethoxyethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2-bromoethyl ethyl ether. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:

Ph3P+BrCH2CH2OCH2CH3Ph3P+CH2CH2OCH2CH3Br\text{Ph}_3\text{P} + \text{BrCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 \text{Br}^- Ph3​P+BrCH2​CH2​OCH2​CH3​→Ph3​P+CH2​CH2​OCH2​CH3​Br−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, often involving the phosphonium center.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonium center.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield (2-hydroxyethyl)triphenylphosphonium bromide.

Scientific Research Applications

(2-Ethoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.

    Medicine: Research has explored its potential as an antitumor agent, particularly in targeting cancer cells with high mitochondrial membrane potential.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)triphenylphosphonium bromide involves its ability to accumulate in mitochondria due to the lipophilic nature and positive charge of the phosphonium ion. This accumulation disrupts mitochondrial function, leading to increased production of reactive oxygen species and induction of apoptosis in cancer cells. The compound targets mitochondrial membrane potential and affects pathways involved in cell survival and death.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)triphenylphosphonium bromide
  • (2-Methoxyethyl)triphenylphosphonium bromide
  • (2-Carboxyethyl)triphenylphosphonium bromide

Uniqueness

(2-Ethoxyethyl)triphenylphosphonium bromide is unique due to its specific ethoxyethyl group, which imparts distinct solubility and reactivity characteristics compared to other similar compounds. Its ability to act as a phase-transfer catalyst and its mitochondrial targeting properties make it particularly valuable in both synthetic and biological applications.

Properties

IUPAC Name

2-ethoxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24OP.BrH/c1-2-23-18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPXVPGJBRZVLW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70637549
Record name (2-Ethoxyethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25361-69-7
Record name NSC84061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Ethoxyethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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